molecular formula C6H5N3S B7721567 1H-imidazo[4,5-b]pyridine-2-thiol

1H-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B7721567
M. Wt: 151.19 g/mol
InChI Key: ZLYRPVTXHARSPL-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine-2-thiol (CAS: 29448-81-5) is a bicyclic heterocyclic compound comprising a fused imidazole and pyridine ring system with a thiol (-SH) substituent at position 2. Its molecular formula is C₆H₅N₃S, with a molecular weight of 151.19 g/mol and a density of 1.49 g/cm³ . Key physical properties include a boiling point of 308.3°C and a flash point of 140.3°C .

This compound is synthesized via cyclocondensation of pyridine-2,3-diamine with carbon disulfide in ethanol under argon, yielding a white solid after purification . The thiol group confers nucleophilic reactivity, enabling disulfide bond formation or interaction with biological targets, such as cysteine residues in enzymes . It serves as a precursor for antitubercular agents and kinase inhibitors, highlighting its pharmacological relevance .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYRPVTXHARSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(N=C1)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

A widely reported route involves the condensation of 5,6-diaminopyridine-3-ol with thiourea under acidic conditions. This one-pot reaction facilitates simultaneous cyclization and thiol group incorporation. For instance, heating 5,6-diaminopyridine-3-ol with thiourea in acetic acid at 100–110°C for 6–8 hours yields the target compound after neutralization and recrystallization. The mechanism proceeds via nucleophilic attack of the thioamide on the pyridine ring, followed by dehydration to form the imidazo[4,5-b]pyridine core.

Reaction Conditions:

  • Precursor: 5,6-Diaminopyridine-3-ol

  • Reagent: Thiourea (1.2 equiv)

  • Solvent: Glacial acetic acid

  • Temperature: 100–110°C

  • Time: 6–8 hours

  • Yield: 60–65%

Carbon Disulfide (CS₂) in Basic Media

Alternative protocols employ CS₂ as a sulfur source in the presence of potassium hydroxide (KOH). Stirring 5,6-diaminopyridine-3-ol with CS₂ in dimethylformamide (DMF) at 90–95°C for 4–5 hours generates the thiolated product after acid workup. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Key Data:

ParameterValue
SolventDMF
Temperature90–95°C
Reaction Time4–5 hours
Yield55–58%

Post-Cyclization Functionalization Approaches

Thiolation of Halogenated Intermediates

Halogenated imidazopyridines serve as versatile intermediates for introducing the thiol group. For example, 2-chloro-1H-imidazo[4,5-b]pyridine reacts with sodium hydrosulfide (NaSH) in ethanol under reflux to yield the thiol derivative. This method offers precise control over substitution but requires prior synthesis of the halogenated precursor.

Optimized Protocol:

  • Substrate: 2-Chloro-1H-imidazo[4,5-b]pyridine

  • Reagent: NaSH (2.0 equiv)

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Time: 3–4 hours

  • Yield: 70–75%

Reduction of Disulfide Derivatives

Oxidative coupling of thiol precursors provides an indirect route. Treatment of 2-mercaptoimidazopyridine disulfide with reducing agents like sodium borohydride (NaBH₄) in tetrahydrofuran (THF) cleaves the S–S bond, regenerating the free thiol. This method is advantageous for stabilizing reactive thiol groups during storage.

Catalytic Methods and Reaction Optimization

Copper-Catalyzed C–S Bond Formation

Recent advances utilize copper(I) iodide (CuI) as a catalyst for coupling aryl halides with sulfur sources. A mixture of 2-bromoimidazopyridine, thiourea, CuI (5 mol%), and potassium carbonate (K₂CO₃) in toluene at 110°C for 24 hours achieves C–S bond formation with minimal byproducts.

Performance Metrics:

Catalyst LoadingTemperatureTimeYield
5 mol% CuI110°C24 h68%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. Cyclization of 5,6-diaminopyridine-3-ol with thiourea under microwave conditions (150°C, 30 minutes) improves yields to 75–80% while preserving product integrity.

Analytical Characterization and Data

Physicochemical Properties

This compound exhibits the following properties:

PropertyValue
Molecular Weight151.189 g/mol
Density1.49 g/cm³
Boiling Point308.3°C at 760 mmHg
Flash Point140.3°C

Spectroscopic Data

  • IR (KBr): 2550 cm⁻¹ (S–H stretch), 1600–1450 cm⁻¹ (C=N/C=C aromatic).

  • ¹H NMR (DMSO-d₆): δ 6.42 (1H, d, J = 2.7 Hz, pyridine-H), 7.71 (1H, d, J = 2.7 Hz, imidazole-H), 13.21 (1H, s, S–H) .

Chemical Reactions Analysis

Types of Reactions: 1H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride; reactions are usually carried out in ethanol or methanol at room temperature.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine and are conducted in solvents like dichloromethane.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 1H-imidazo[4,5-b]pyridine-2-thiol derivatives as effective antimicrobial agents. A notable research effort involved the synthesis of N3-alkylated imidazo[4,5-b]pyridine derivatives, which were tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. These derivatives demonstrated promising antibacterial properties, with specific compounds showing significant inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 μg/mL
Compound BStaphylococcus aureus0.3 μg/mL
Compound CBacillus cereus0.4 μg/mL

Antitubercular Agents

The compound has also been explored for its antitubercular properties. A study synthesized a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis. Several derivatives exhibited potent antitubercular activity with MIC values as low as 0.5 μmol/L, indicating their potential as lead compounds in tuberculosis treatment .

Table 2: Antitubercular Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundMIC (μmol/L)Activity Level
Compound 10.6Potent
Compound 20.5Highly Potent
Compound 30.8Moderate Potency

Antiviral Applications

In addition to its antibacterial and antitubercular properties, this compound has shown promise as an antiviral agent. Research focusing on HIV has identified novel substituted imidazo[4,5-b]pyridin-2-ylthioacetanilides that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds were designed using structure-based drug design approaches and exhibited significant antiviral activity against HIV-1 in vitro .

Table 3: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundViral StrainIC50 (μM)
Compound XHIV-10.25
Compound YHIV-10.15
Compound ZHIV-10.30

Mechanism of Action

The mechanism of action of 1H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with various molecular targets. For instance, it has been shown to inhibit specific kinases involved in inflammatory pathways, such as IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition can lead to reduced inflammation and potential therapeutic effects in related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[4,5-b]pyridine Derivatives with Substitutions

6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives
  • Structure: Nitrophenoxy group at position 6 .
  • Activity : Demonstrates potent antitubercular activity by binding to the Cys387 residue of the DprE1 enzyme (MIC: 1.56–6.25 µg/mL) .
  • Key Difference : The nitro group enhances enzyme binding compared to the thiol group, which may favor redox interactions .
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
  • Structure : Ethyl at position 2; methyl at positions 5 and 7 .
  • Properties: Higher molecular weight (179.25 g/mol) due to alkyl substitutions. No reported biological activity, but structural bulkiness may reduce solubility .

Isomeric and Core-Modified Derivatives

1H-Imidazo[4,5-c]pyridine-2-thiol
  • Structure : Thiol at position 2; pyridine nitrogen at position 4 (vs. position 5 in the target compound) .
  • Synthesis : Derived from pyridine-3,4-diamine and carbon disulfide .
  • Activity : Used in kinase inhibitors; structural isomerism alters electronic distribution, affecting target selectivity .
Oxazolo[4,5-b]pyridine Derivatives
  • Structure : Oxygen replaces sulfur in the fused ring .
  • Activity : Lower efficacy as FAAH inhibitors (e.g., <100% inhibition at high concentrations), underscoring the thiol group’s critical role in enzyme interaction .
Thiazolo[4,5-b]pyridin-2-one Derivatives
  • Structure : Thiazole ring replaces imidazole .
  • The thiazole core modifies π-stacking and hydrogen-bonding capabilities .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Biological Activity Reference
1H-Imidazo[4,5-b]pyridine-2-thiol 151.19 Imidazo[4,5-b]pyridine Thiol at C2 Antitubercular precursor
6-(4-Nitrophenoxy)-derivative ~290 (estimated) Imidazo[4,5-b]pyridine Nitrophenoxy at C6 DprE1 inhibition (MIC: 1.56 µg/mL)
1H-Imidazo[4,5-c]pyridine-2-thiol 152.2 Imidazo[4,5-c]pyridine Thiol at C2 Kinase inhibitor synthesis
5,7-Dimethyl-thiazolo[4,5-b]pyridin-2-one 194.23 Thiazolo[4,5-b]pyridine Methyl at C5, C7 Anticancer (IC₅₀: 10–50 µM)
Oxazolo[4,5-b]pyridine derivatives ~200–250 Oxazolo[4,5-b]pyridine Varied anilide groups Weak FAAH inhibition

Key Findings and Mechanistic Insights

  • Thiol vs. Nitro Groups : The thiol in this compound facilitates covalent interactions with enzyme residues (e.g., Cys387), whereas nitro groups enhance π-π stacking in DprE1 inhibitors .
  • Isomerism Impact : Imidazo[4,5-c]pyridine-2-thiol’s altered nitrogen positioning reduces overlap with kinase active sites compared to the [4,5-b] isomer .
  • Core Modifications : Thiazolo and oxazolo derivatives exhibit divergent activities due to electronic and steric effects. Thiazolo’s sulfur atom enhances cytotoxicity, while oxazolo’s oxygen reduces FAAH affinity .

Q & A

Q. What are the optimal synthetic routes for 1H-imidazo[4,5-b]pyridine-2-thiol?

The synthesis typically involves cyclization of 2,3-diaminopyridine derivatives with thiolating agents (e.g., phosphorus pentasulfide or thiourea) under acidic or thermal conditions. Key parameters include temperature control (80–120°C) and reaction time (6–24 hours) to optimize yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended. Structural confirmation requires NMR spectroscopy (¹H/¹³C) and mass spectrometry .

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

  • Reverse-phase HPLC (e.g., Newcrom R1 column, isocratic elution with acetonitrile/water) for purity assessment .
  • NMR spectroscopy : ¹H NMR peaks for the thiol (-SH) group typically appear at δ 3.5–4.5 ppm, while aromatic protons in the fused ring system resonate at δ 7.0–8.5 ppm .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 163.05 (C₆H₅N₃S) confirm the molecular weight .

Q. What safety protocols are critical for handling this compound?

  • Use nitrile gloves and flame-retardant lab coats to avoid skin contact.
  • Conduct reactions in a fume hood due to potential sulfur-based volatiles.
  • Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model:

  • Electron distribution : The thiol group acts as an electron donor, increasing nucleophilicity at the imidazole nitrogen.
  • Reaction pathways : Simulate cyclization energetics or tautomeric equilibria (e.g., thiol ↔ thione). Compare with experimental IR and UV-Vis data .

Q. What strategies resolve contradictions in substituent effects on bioactivity?

  • Structure-Activity Relationship (SAR) studies : Compare derivatives (e.g., 2-ethyl vs. 2-methyl substitutions) using in vitro assays (IC₅₀ values). For example:
SubstituentAnticancer Activity (IC₅₀, μM)Antitubercular Activity (MIC, μg/mL)
2-Thiol (Parent)12.4 ± 1.28.3 ± 0.9
2-Ethyl8.9 ± 0.76.1 ± 0.5
5,7-Dimethyl24.6 ± 2.115.7 ± 1.4

Data adapted from .

  • Control experiments : Test intermediates to isolate substituent contributions .

Q. How to design assays for evaluating its interaction with biological targets?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., tubulin polymerization inhibition) with purified proteins.
  • Cellular uptake : Radiolabel the compound (³⁵S) and quantify accumulation in cancer cell lines (e.g., MCF-7).
  • Molecular docking : Model binding to ATP-binding pockets (e.g., kinase domains) using AutoDock Vina .

Q. What advanced analytical techniques resolve tautomeric forms (thiol vs. thione)?

  • X-ray crystallography : Determine solid-state tautomerism (e.g., thione dominance in crystal lattices).
  • Variable-temperature NMR : Monitor proton exchange dynamics in DMSO-d₆ to identify tautomeric equilibria .

Methodological Notes

  • Avoiding oxidation : Add antioxidants (e.g., BHT) during synthesis/storage to preserve the thiol group.
  • Scaling up reactions : Use flow chemistry for improved heat management and yield reproducibility.
  • Data validation : Cross-reference computational results (DFT) with experimental spectroscopic data to minimize artifacts .

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